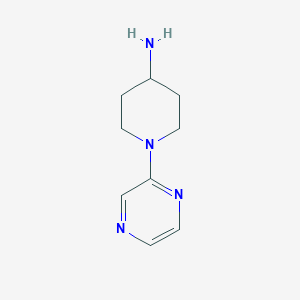

1-Pyrazin-2-ylpiperidin-4-amine

Descripción general

Descripción

1-Pyrazin-2-ylpiperidin-4-amine is a chemical compound that has gained significant attention in various fields of research due to its diverse biological activities and potential applications. It is also known as N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Pyrazin-2-ylpiperidin-4-amine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

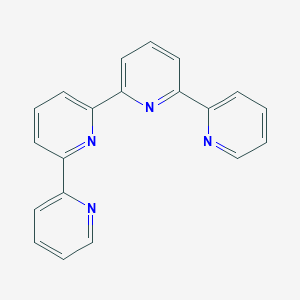

The molecular structure of 1-Pyrazin-2-ylpiperidin-4-amine is represented by the formula C9H14N4 . The InChI code for this compound is 1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H .Aplicaciones Científicas De Investigación

Pyrazines in Food Science

Pyrazines are notable for their contribution to the aroma and flavor in food products. The Maillard reaction, a key process in food science, synthesizes pyrazines, enhancing flavors during food processing. Control strategies for pyrazine generation include using new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound, which promotes pyrazine formation in model systems (Yu et al., 2021).

Chemistry and Synthesis of Heterocycles

Pyrazine derivatives serve as building blocks for synthesizing a wide range of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, for instance, underlines the versatility of pyrazine derivatives in creating various classes of heterocyclic compounds and dyes. This highlights the significant potential for "1-Pyrazin-2-ylpiperidin-4-amine" in synthetic chemistry and materials science (Gomaa & Ali, 2020).

Pharmacological Properties

The broad range of pharmacological properties observed in pyrazine derivatives, from antimicrobial to anticancer activities, suggests a fertile ground for exploring "1-Pyrazin-2-ylpiperidin-4-amine" in pharmaceutical research. Various pyrazine derivatives have been patented for their potential as active compounds in medicine, indicating the therapeutic relevance of pyrazine structures (Ferreira & Kaiser, 2012).

Environmental Applications

Amine-functionalized sorbents, which could include "1-Pyrazin-2-ylpiperidin-4-amine" derivatives, demonstrate promising results in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficacy of these sorbents at low PFAS concentrations points to potential environmental remediation applications, especially in treating municipal water and wastewater (Ateia et al., 2019).

Fine Organic Synthesis

Amino-1,2,4-triazoles, closely related to pyrazine derivatives, serve as raw materials in the fine organic synthesis industry, creating products for agricultural, pharmaceutical, and high-energy materials applications. This underscores the versatile nature of nitrogen-containing heterocycles in industrial and applied chemistry, suggesting potential uses for "1-Pyrazin-2-ylpiperidin-4-amine" in diverse chemical synthesis contexts (Nazarov et al., 2021).

Mecanismo De Acción

Target of Action

It is known that pyrazinamide, a compound with a similar structure, is used as a first-line drug in tuberculosis therapy . Pyrazinamide and its analogs have shown significant anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Pyrazinamide, a structurally related compound, is known to act differently from common antibiotics by inhibiting multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme a required for persister survival .

Result of Action

Related compounds have shown significant activity againstMycobacterium tuberculosis .

Propiedades

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUKRCSLWXOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)

![(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3137691.png)

![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)

![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)